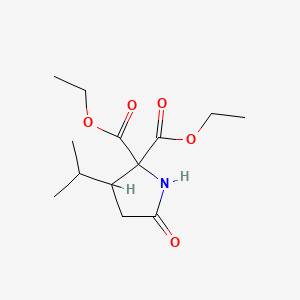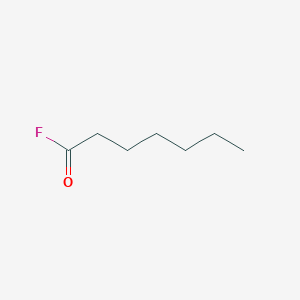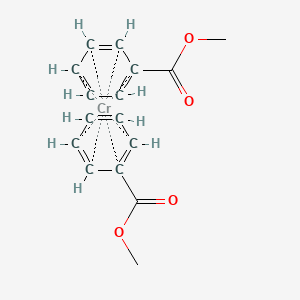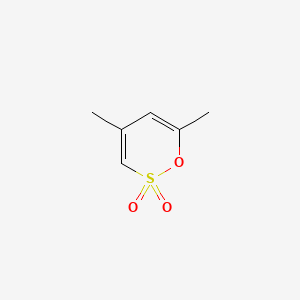
Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate is a chemical compound with the molecular formula C13H21NO5 and a molecular weight of 271.31 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two ester groups and a ketone functional group.
Méthodes De Préparation
The synthesis of Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate typically involves the reaction of diethyl malonate with isopropylamine and ethyl acetoacetate under basic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Analyse Des Réactions Chimiques
Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate involves its interaction with various molecular targets and pathways. The ester groups can be hydrolyzed by esterases to form the corresponding carboxylic acids, which can then participate in further biochemical reactions. The ketone group can also undergo reduction or oxidation, affecting its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate can be compared with other similar compounds such as:
Diethyl 2,2-pyrrolidinedicarboxylate: Lacks the isopropyl and ketone groups, resulting in different reactivity and applications.
Ethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate: Contains only one ester group, affecting its solubility and reactivity.
3-Isopropyl-5-oxo-2,2-pyrrolidinedicarboxylic acid: Lacks the ester groups, making it more acidic and less lipophilic.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
2445-91-2 |
|---|---|
Formule moléculaire |
C13H21NO5 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
diethyl 5-oxo-3-propan-2-ylpyrrolidine-2,2-dicarboxylate |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)13(12(17)19-6-2)9(8(3)4)7-10(15)14-13/h8-9H,5-7H2,1-4H3,(H,14,15) |
Clé InChI |
GHUDFDQSAFRDJZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(C(CC(=O)N1)C(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate](/img/structure/B14749808.png)
![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
![Benz[j]heptaphene](/img/structure/B14749824.png)



![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)





![6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B14749881.png)

